1-(4-methoxyphenyl)-2-{3,4,5,6-tetrahydro-2H-azepin-7-yl[3-(trifluoromethyl)phenyl]amino}ethanone
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Overview
Description
Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves multiple steps. One common method includes the reaction of 4-methoxyphenyl ethanone with 3-(trifluoromethyl)aniline in the presence of a catalyst to form an intermediate. This intermediate is then reacted with 3,4,5,6-tetrahydro-2H-azepine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)ethan-1-one: A simpler analog with similar functional groups but lacking the azepine and trifluoromethyl moieties.
3-Methyl-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1H-pyrazol-5-ol: Contains the azepine ring but differs in other structural aspects.
Uniqueness
Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azepine ring contributes to its biological activity .
Properties
CAS No. |
890014-19-4 |
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Molecular Formula |
C22H23F3N2O2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-3-(trifluoromethyl)anilino]ethanone |
InChI |
InChI=1S/C22H23F3N2O2/c1-29-19-11-9-16(10-12-19)20(28)15-27(21-8-3-2-4-13-26-21)18-7-5-6-17(14-18)22(23,24)25/h5-7,9-12,14H,2-4,8,13,15H2,1H3 |
InChI Key |
ZMZRVLDUAHLYGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN(C2=NCCCCC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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